molecular formula C20H23Cl2FN6O2 B609840 Parsaclisib hydrochloride CAS No. 1995889-48-9

Parsaclisib hydrochloride

Cat. No.: B609840
CAS No.: 1995889-48-9
M. Wt: 469.3 g/mol
InChI Key: TWHUONANZMKBKX-ACMTZBLWSA-N
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Description

Parsaclisib hydrochloride is a potent and highly selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This compound is primarily investigated for its therapeutic potential in treating B-cell malignancies, including non-Hodgkin lymphoma and other related disorders .

Preparation Methods

The synthesis of parsaclisib hydrochloride involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve scalable reactions and efficient purification techniques.

Chemical Reactions Analysis

Parsaclisib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

    Hydrolysis: Breaking down of the compound in the presence of water, often catalyzed by acids or bases

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Parsaclisib hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PI3Kδ pathway and its role in various cellular processes.

    Biology: Investigated for its effects on B-cell signaling and survival, providing insights into the mechanisms of B-cell malignancies.

    Medicine: Evaluated in clinical trials for its therapeutic potential in treating B-cell malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia.

Mechanism of Action

Parsaclisib hydrochloride exerts its effects by selectively inhibiting the PI3Kδ enzyme. This inhibition disrupts the PI3Kδ signaling pathway, which is crucial for the survival and proliferation of B-cells. By blocking this pathway, this compound induces apoptosis (programmed cell death) in malignant B-cells, thereby reducing tumor growth and progression .

Comparison with Similar Compounds

Parsaclisib hydrochloride is unique in its high selectivity and potency for PI3Kδ compared to other PI3K inhibitors. Similar compounds include:

This compound stands out due to its improved selectivity and reduced off-target effects, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2.ClH/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20;/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUONANZMKBKX-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995889-48-9
Record name Parsaclisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995889489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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